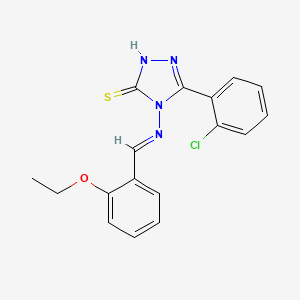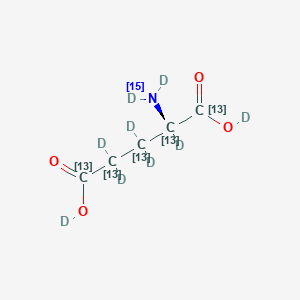
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate is a labeled compound used in various scientific research applications. This compound is a derivative of L-glutamine, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes, and nitrogen-15 is incorporated into the amino group. The isotopic labeling makes it a valuable tool for studying metabolic pathways, protein synthesis, and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate involves the incorporation of stable isotopes into the L-glutamine moleculeThe reaction conditions often involve the use of deuterated reagents and solvents, as well as specialized catalysts to ensure the selective incorporation of isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the isotopic labeling is consistent and accurate. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and verify the final product’s isotopic composition.
Análisis De Reacciones Químicas
Types of Reactions
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amino acids.
Aplicaciones Científicas De Investigación
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in understanding metabolic pathways and protein synthesis by tracking the incorporation of isotopes into biomolecules.
Medicine: Utilized in metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Employed in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Mecanismo De Acción
The mechanism of action of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The labeled compound is metabolized similarly to its non-labeled counterpart, allowing researchers to track its distribution and transformation within biological systems. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and various enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutamine: The non-labeled version of the compound.
L-Glutamine-[13C5,15N2,d10]: Another isotopically labeled version with different isotopic composition.
Dehydro Folic Acid 1,5-Dimethyl Ester-13C5,15N: A labeled compound used in similar research applications
Uniqueness
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The combination of deuterium, carbon-13, and nitrogen-15 isotopes allows for detailed analysis of molecular structures and metabolic pathways, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
162.141 g/mol |
Nombre IUPAC |
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1/hD4 |
Clave InChI |
WHUUTDBJXJRKMK-FPOKHKPFSA-N |
SMILES isomérico |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O[2H])[15N]([2H])[2H] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)


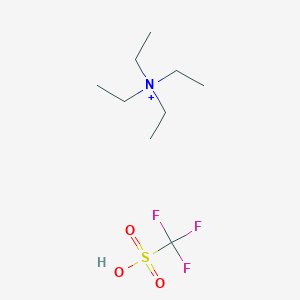


![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)
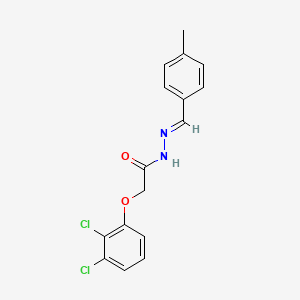
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
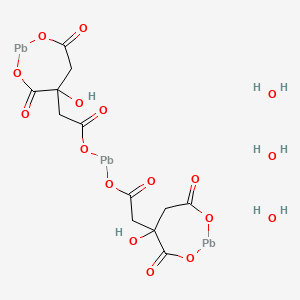
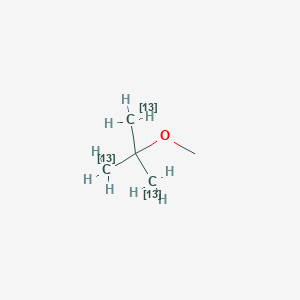
(triphenylphosphine)ruthenium(II)](/img/structure/B12055803.png)
